Cas no 893737-70-7 (2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde)
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde
- AGN-PC-015Q0P
- CTK7H8739
- AG-C-47460
- BB 0223165
- 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-
- 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
- 4-HYDROXY-3'-(TRIFLUOROMETHYL)-1,1'-BIPHENYL-3-CARBALDEHYDE
- 893737-70-7
- DTXSID70588082
- AKOS000124351
- 2-Formyl-4-(3-trifluoromethylphenyl)phenol
- 2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%
- MFCD06802118
- A1-53764
- 4-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
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- MDL: MFCD06802118
- Inchi: 1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H
- InChI Key: HNOIEYNPXFQMBJ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1C=CC(=C(C=O)C=1)O)(F)F
Computed Properties
- Exact Mass: 266.05546401Da
- Monoisotopic Mass: 266.05546401Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 37.3Ų
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320965-5 g |
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%; . |
893737-70-7 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB320965-5g |
2-Formyl-4-(3-trifluoromethylphenyl)phenol, 95%; . |
893737-70-7 | 95% | 5g |
€1159.00 | 2025-04-15 |
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde Suppliers
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde
Research Brief on 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde (CAS: 893737-70-7): Recent Advances and Applications in Chemical Biology and Medicine
2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde (CAS: 893737-70-7) is a fluorinated benzaldehyde derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound, characterized by its trifluoromethylphenyl and hydroxybenzaldehyde moieties, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of enzyme inhibitors, receptor modulators, and fluorescent probes.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde in the synthesis of novel kinase inhibitors. The researchers utilized this compound as a key intermediate to develop a series of potent and selective inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The study demonstrated that the trifluoromethyl group enhanced the binding affinity of the inhibitors to the target kinases, while the hydroxybenzaldehyde moiety facilitated further derivatization to optimize pharmacokinetic properties. These findings highlight the compound's utility in the rational design of targeted cancer therapies.
In the field of chemical biology, 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde has been employed as a versatile scaffold for the development of fluorescent probes. A 2022 study in ACS Chemical Biology reported the synthesis of a turn-on fluorescent probe based on this compound for the detection of reactive oxygen species (ROS) in live cells. The probe exhibited high sensitivity and selectivity towards hydroxyl radicals, enabling real-time monitoring of oxidative stress in cellular models of neurodegenerative diseases. The researchers attributed the probe's excellent performance to the electron-withdrawing effect of the trifluoromethyl group, which enhanced the fluorescence quenching and recovery mechanism.
Recent advances in synthetic methodologies have also expanded the applications of 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde. A 2023 publication in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of this compound at the hydroxybenzaldehyde position. This method provides access to a diverse array of derivatives with potential applications in materials science and pharmaceutical development. The study reported excellent yields and mild reaction conditions, making this approach highly attractive for industrial-scale production.
From a medicinal chemistry perspective, the pharmacokinetic properties of 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde and its derivatives have been extensively studied. Computational modeling studies published in 2023 suggest that the trifluoromethyl group significantly improves membrane permeability and metabolic stability, addressing common challenges in drug development. These properties, combined with the compound's synthetic accessibility, position it as a promising scaffold for the design of CNS-active drugs and other therapeutics requiring good blood-brain barrier penetration.
In conclusion, 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde (CAS: 893737-70-7) continues to demonstrate significant value in chemical biology and medicinal chemistry research. Recent studies have expanded its applications from a simple synthetic intermediate to a versatile scaffold for drug discovery, probe development, and materials science. The unique combination of its structural features - particularly the trifluoromethyl group and hydroxybenzaldehyde moiety - provides opportunities for further innovation in these fields. Future research directions may include exploration of its applications in targeted protein degradation, covalent inhibitor design, and the development of novel imaging agents.
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